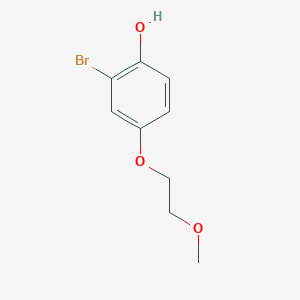
2-Bromo-4-(2-methoxyethoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(2-methoxyethoxy)phenol is an organic compound with the molecular formula C9H11BrO3. It is a brown liquid with a molecular weight of 247.09 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
2-Bromo-4-(2-methoxyethoxy)phenol is used in various scientific research applications, including:
Mecanismo De Acción
Mode of Action
It is known that brominated phenols can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and halogen bonding . The presence of the bromine atom and the methoxyethoxy group may influence the compound’s interaction with its targets, potentially altering their function or activity .
Biochemical Pathways
Brominated phenols can potentially disrupt various cellular processes, including signal transduction, enzyme activity, and membrane integrity . The compound’s impact on these pathways and their downstream effects would depend on its specific targets and mode of action.
Pharmacokinetics
These properties would influence the compound’s bioavailability, or the extent and rate at which it reaches its targets. Factors such as the compound’s chemical structure, solubility, stability, and the presence of transport proteins can affect its ADME properties .
Result of Action
Depending on its targets and mode of action, the compound could potentially alter cellular functions, induce or inhibit specific responses, or disrupt normal biochemical processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-(2-methoxyethoxy)phenol . Factors such as temperature, pH, presence of other compounds, and the specific biological environment can affect the compound’s stability, its interaction with targets, and its overall effect .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-methoxyethoxy)phenol typically involves the bromination of 4-(2-methoxyethoxy)phenol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(2-methoxyethoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different phenolic compounds.
Oxidation Reactions: The phenolic group can undergo oxidation to form quinones or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions, amines, or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenols depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methylphenol: Similar in structure but with a methyl group instead of the methoxyethoxy group.
4-Bromo-2-methoxyphenol: Similar but with the bromine and methoxy groups in different positions.
Uniqueness
2-Bromo-4-(2-methoxyethoxy)phenol is unique due to the presence of the methoxyethoxy group, which imparts different chemical properties and reactivity compared to other similar compounds .
Propiedades
IUPAC Name |
2-bromo-4-(2-methoxyethoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6,11H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQDBWKQGYANFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60536436 |
Source


|
| Record name | 2-Bromo-4-(2-methoxyethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60536436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52076-14-9 |
Source


|
| Record name | 2-Bromo-4-(2-methoxyethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60536436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
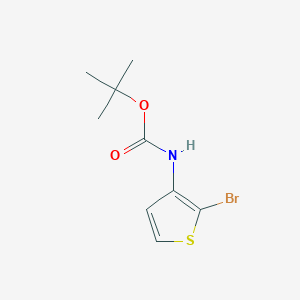
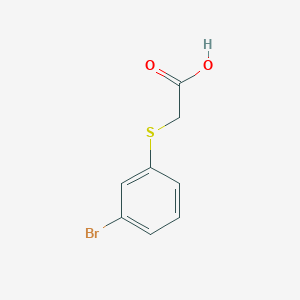
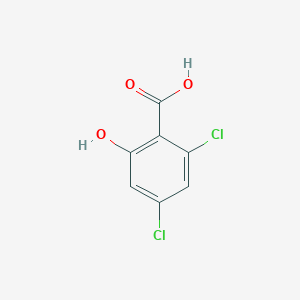
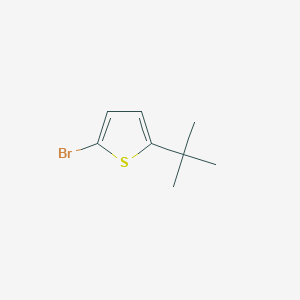
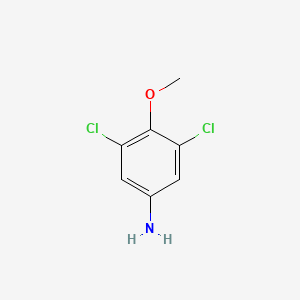
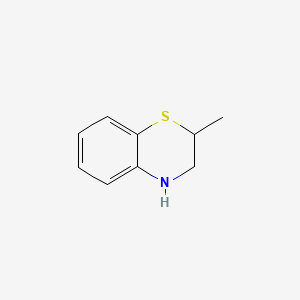
![2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl-](/img/structure/B1338838.png)

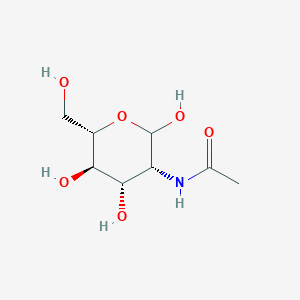
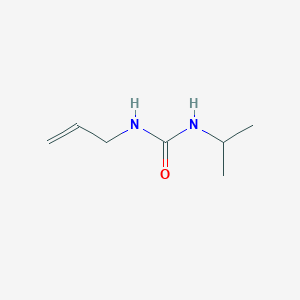
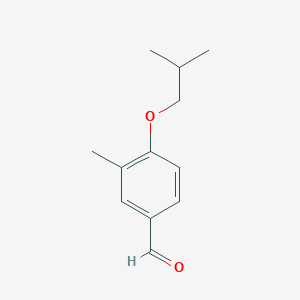
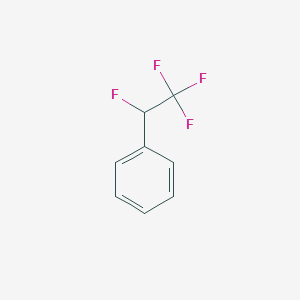
![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1338848.png)
![Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-](/img/structure/B1338849.png)
